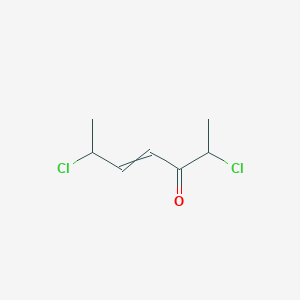
4,6-Diaminotoluene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diaminotoluene-2-sulphonic acid is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of toluene, featuring two amino groups and a sulfonic acid group attached to the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminotoluene-2-sulphonic acid typically involves the nitration of toluene followed by reduction and sulfonation. The nitration process introduces nitro groups into the toluene molecule, which are then reduced to amino groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes, followed by sulfonation under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diaminotoluene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and industrial applications .
Aplicaciones Científicas De Investigación
4,6-Diaminotoluene-2-sulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 4,6-Diaminotoluene-2-sulphonic acid involves its interaction with various molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of stable complexes and derivatives, which are essential for its applications in different fields .
Comparación Con Compuestos Similares
2,6-Diaminotoluene-4-sulfonic acid: This compound has a similar structure but differs in the position of the amino and sulfonic acid groups.
3,5-Diamino-4-methylbenzenesulfonic acid: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness: 4,6-Diaminotoluene-2-sulphonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
85153-45-3 |
|---|---|
Fórmula molecular |
C7H10N2O3S |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
3,5-diamino-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c1-4-6(9)2-5(8)3-7(4)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12) |
Clave InChI |
AFUHLZJMSIKUOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1S(=O)(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


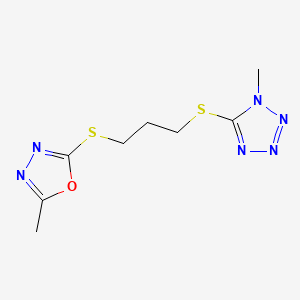

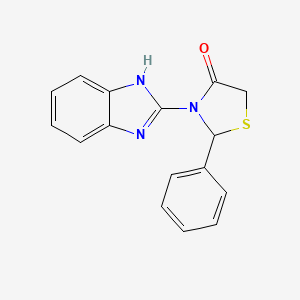


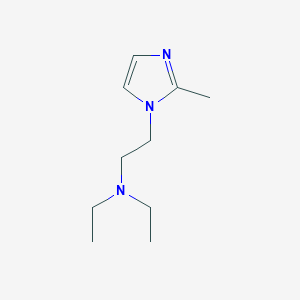
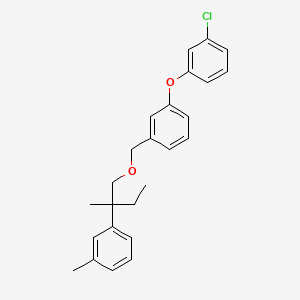

![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
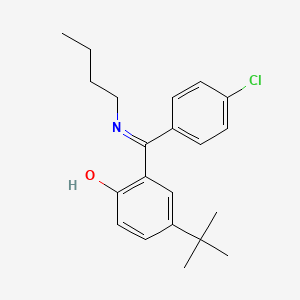
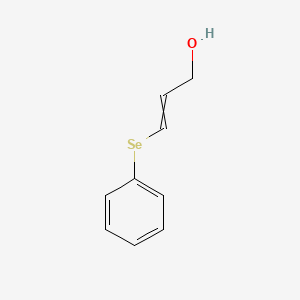
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
